molecular formula C25H23N3O4 B12552830 Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-

Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-

Cat. No.: B12552830
M. Wt: 429.5 g/mol
InChI Key: MXYHDUIMHBCABF-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzenepropanoic Acid Core: This step involves the reaction of benzene with propanoic acid under specific conditions to form the benzenepropanoic acid core.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Attachment of the Pyridinyl Moiety: The pyridinyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene ring, using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, alkyl halides, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- involves its interaction with specific molecular targets. The cyano group and pyridinyl moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid cores but different substituents.

    Pyridinyl-containing compounds: Molecules with pyridinyl groups that exhibit similar reactivity and applications.

    Cyano-substituted compounds: Compounds with cyano groups that undergo similar chemical reactions.

Uniqueness

What sets Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- apart is its combination of functional groups, which provides a unique reactivity profile. This combination allows for diverse applications in various fields, making it a versatile and valuable compound.

Properties

IUPAC Name

methyl 2-[(3-cyanophenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-17(23(25(30)32-2)15-18-4-3-5-19(14-18)16-26)27-24(29)22-8-6-20(7-9-22)21-10-12-28(31)13-11-21/h3-14,17,23H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYHDUIMHBCABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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